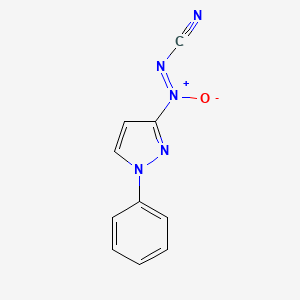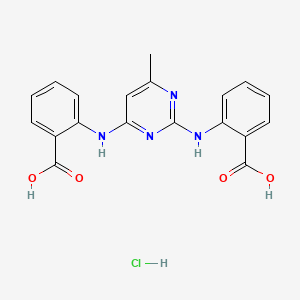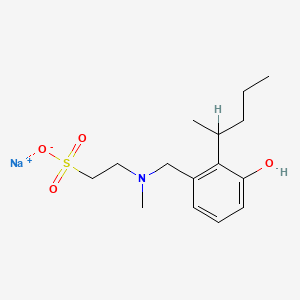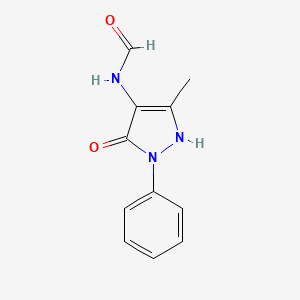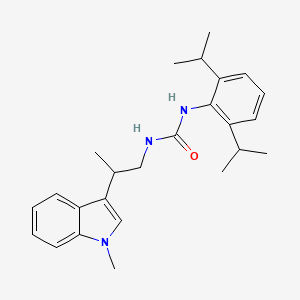
Barbital hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbital hydrochloride, also known as diethylbarbituric acid hydrochloride, is a derivative of barbituric acid. It was one of the first barbiturates to be used clinically and was marketed under the trade names Veronal and Medinal. This compound is a long-acting barbiturate that depresses the central nervous system and is used as a hypnotic and sedative. It has also been used in veterinary practice for central nervous system depression .
準備方法
Synthetic Routes and Reaction Conditions
Barbital hydrochloride can be synthesized through the condensation of diethylmalonic ester with urea in the presence of sodium ethoxide. Another method involves adding at least two molar equivalents of ethyl iodide to the silver salt of malonylurea (barbituric acid) or to a basic solution of the acid .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Barbital hydrochloride undergoes various chemical reactions, including:
Oxidation: Barbital can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert barbital into its reduced forms.
Substitution: Barbital can undergo substitution reactions, particularly nucleophilic substitutions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted barbiturates .
科学的研究の応用
Barbital hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving central nervous system depression and neurotransmitter interactions.
Medicine: Historically used as a sedative and hypnotic; currently studied for its effects on the central nervous system.
Industry: Utilized in the synthesis of other barbiturates and related compounds
作用機序
Barbital hydrochloride exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This potentiation increases the influx of chloride ions into the postsynaptic neuron, leading to hyperpolarization and decreased neuronal excitability. The compound binds to specific sites on the GABA_A receptor, distinct from the GABA binding site, enhancing the inhibitory effects of GABA .
類似化合物との比較
Similar Compounds
Phenobarbital: Another long-acting barbiturate with similar sedative and hypnotic properties.
Amobarbital: A barbiturate used for sedation and the management of insomnia.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Uniqueness
Barbital hydrochloride is unique in its long duration of action and its historical significance as one of the first barbiturates used clinically. Its synthesis and chemical properties have paved the way for the development of other barbiturates .
特性
CAS番号 |
23851-27-6 |
|---|---|
分子式 |
C8H13ClN2O3 |
分子量 |
220.65 g/mol |
IUPAC名 |
5,5-diethyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);1H |
InChIキー |
SACKVYGWWZDWQS-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



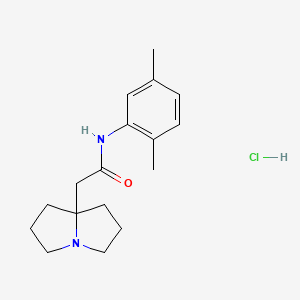
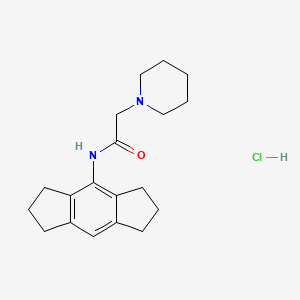
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

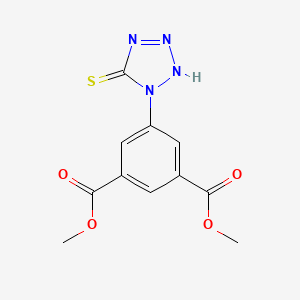
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
